2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of the compound 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions .
Mode of Action
The interaction of 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide with its target, the A2B receptor, results in the antagonism of this receptor . This antagonism is associated with anticancer activity .
Biochemical Pathways
The compound 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide, through its action on the A2B receptor, may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, which is a major mechanism for tumor growth .
Pharmacokinetics
The compound’s interaction with the a2b receptor suggests that it has sufficient bioavailability to reach its target .
Result of Action
The molecular and cellular effects of 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide’s action include the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to apoptosis, or programmed cell death, in cancer cells .
Biochemical Analysis
Biochemical Properties
Triazoloquinoxalines, including 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide, have the ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Related triazoloquinoxaline compounds have shown cytotoxicity in various cell lines . They have also demonstrated potential antiviral activity
Molecular Mechanism
It is known that triazoloquinoxalines can intercalate DNA . This suggests that 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide may exert its effects at the molecular level through interactions with DNA and possibly other biomolecules.
Preparation Methods
The synthesis of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. The key steps include the formation of the triazoloquinoxaline core and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant anticancer activity by intercalating DNA and inhibiting cell proliferation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other triazoloquinoxaline derivatives such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity but differ in their core structure and specific biological activities.
Triazolophthalazine derivatives: Known for their potent inhibitory effects on PCAF bromodomain, these compounds have a different mechanism of action compared to triazoloquinoxaline derivatives.
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of the triazoloquinoxaline core and the sulfanyl and acetamide groups, which contribute to its potent biological activities .
Properties
IUPAC Name |
2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-5-18-25-26-21-22(23-16-8-6-7-9-17(16)27(18)21)29-12-19(28)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZIHMWJZWFIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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